molecular formula C15H10ClFN2O3 B5437579 N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)acrylamide

N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5437579
M. Wt: 320.70 g/mol
InChI Key: FRTMVHUEDVPUGR-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)acrylamide, commonly known as CNFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNFA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

CNFA has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CNFA has also been investigated for its antifungal and antibacterial activities. In addition, CNFA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.

Mechanism of Action

The exact mechanism of action of CNFA is not fully understood. However, it has been proposed that CNFA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. CNFA has also been shown to inhibit the activity of certain signaling pathways, such as the Akt/mTOR pathway, which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
CNFA has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress, which can lead to DNA damage and cell death. CNFA has also been shown to alter the expression of certain genes involved in cell cycle regulation and apoptosis. In addition, CNFA has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNFA in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using CNFA is its relatively low solubility in water, which can make it difficult to work with in certain assays. In addition, the toxicity of CNFA to normal cells and tissues is not well understood, which could limit its clinical applications.

Future Directions

There are several future directions for research on CNFA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the toxicity of CNFA to normal cells and tissues, which could provide important information for its clinical development. In addition, further studies are needed to elucidate the exact mechanism of action of CNFA and to identify its molecular targets. Finally, the development of CNFA-based drug delivery systems could improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of CNFA is a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 4-fluorobenzaldehyde in the presence of a base catalyst to form an intermediate product. This intermediate product is then treated with acryloyl chloride to yield CNFA. The purity of the final product is ensured by recrystallization from a suitable solvent.

properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTMVHUEDVPUGR-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.